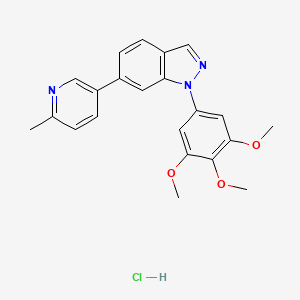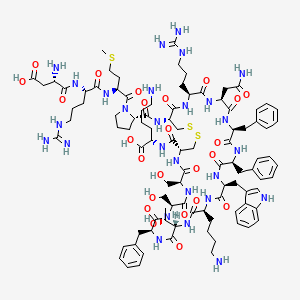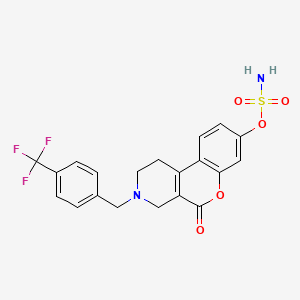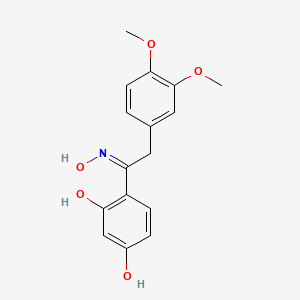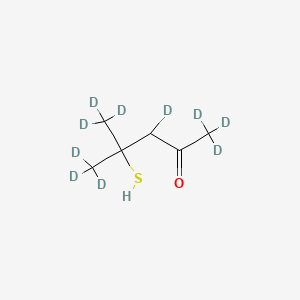
4-Mercapto-4-methyl-2-pentanone-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mercapto-4-methyl-2-pentanone-d10 is a deuterated analog of 4-Mercapto-4-methyl-2-pentanone. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The chemical formula for this compound is C6H2D10OS, and it has a molecular weight of 142.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Mercapto-4-methyl-2-pentanone-d10 typically involves the deuteration of 4-Mercapto-4-methyl-2-pentanone. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize the yield and minimize the presence of non-deuterated impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Mercapto-4-methyl-2-pentanone-d10 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
4-Mercapto-4-methyl-2-pentanone-d10 is used in a wide range of scientific research applications:
Chemistry: As a deuterated compound, it is used as a tracer in reaction mechanisms and kinetic studies.
Biology: It is used in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the development of new materials and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-Mercapto-4-methyl-2-pentanone-d10 involves its interaction with various molecular targets. The deuterium labeling allows for the tracking of the compound in biological systems, providing insights into its metabolic pathways and interactions with enzymes. The thiol group can form covalent bonds with proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Mercapto-4-methyl-2-pentanone: The non-deuterated analog.
4-Methyl-4-mercaptopentan-2-one: A similar compound with slight structural variations.
4-Mercapto-4-methylpentan-2-one: Another structural analog.
Uniqueness
4-Mercapto-4-methyl-2-pentanone-d10 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C6H12OS |
|---|---|
Poids moléculaire |
142.29 g/mol |
Nom IUPAC |
1,1,1,3,5,5,5-heptadeuterio-4-sulfanyl-4-(trideuteriomethyl)pentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D |
Clé InChI |
QRNZMFDCKKEPSX-LSURFNHSSA-N |
SMILES isomérique |
[2H]C(C(=O)C([2H])([2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S |
SMILES canonique |
CC(=O)CC(C)(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


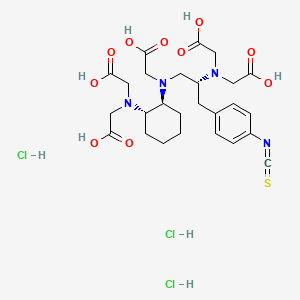
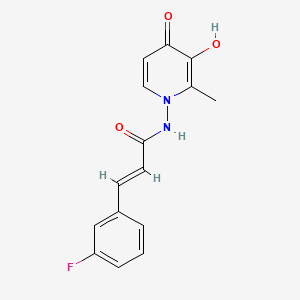
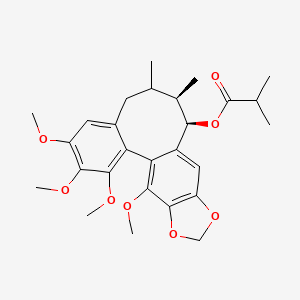
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)
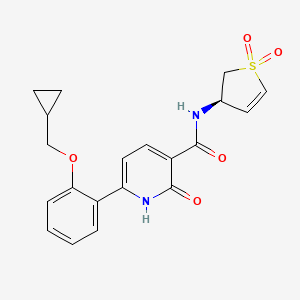
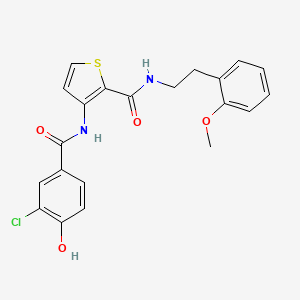
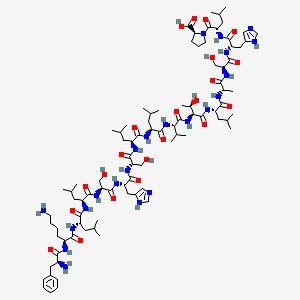
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)
